2-Amino-6-chloropyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-chloropyridin-4-ol is an organic compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridin-4-ol typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine followed by nitration and reduction processes . The reaction conditions often involve the use of phosphorus oxychloride and other chlorinating agents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to ensure high yield and purity. The use of solvents like acetic acid and catalysts can optimize the reaction conditions and improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-chloropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to remove the chlorine atom, resulting in the formation of aminopyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Zinc powder in the presence of formic acid.
Substitution: Phosphonium salts and halide nucleophiles.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-chloropyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-chloropyridin-4-ol involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit cyclin-dependent kinases, affecting cell cycle regulation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-chloropyrimidin-4-ol: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Amino-4,6-dichloropyrimidine: Another related compound with two chlorine atoms on the pyrimidine ring.
Uniqueness: 2-Amino-6-chloropyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H5ClN2O |
---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
2-amino-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |
InChI-Schlüssel |
JAJTZONVCGDULQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=CC1=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.